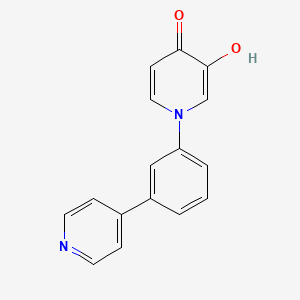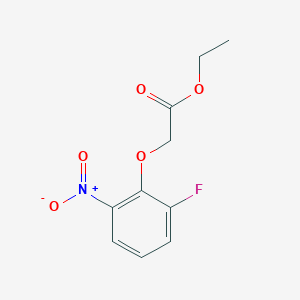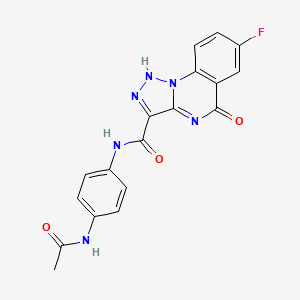
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one is a heterocyclic compound that features a pyridinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one typically involves the condensation of appropriate pyridine derivatives. One common method involves the reaction of 3-hydroxy-4-pyridone with 3-(4-pyridyl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(3-pyridin-4-ylphenyl)pyridin-4-one.
Reduction: Formation of 3-hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one involves its interaction with specific molecular targets. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines such as dopamine. This increases the availability of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit cell metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-pyridinone: A simpler analog with similar biological activities.
3-Hydroxy-1,2-dimethyl-4(1H)-pyridone: Another derivative with potential antimicrobial properties.
3-Hydroxy-pyridin-4(1H)-ones-ciprofloxacin conjugates: These conjugates have shown dual antibacterial and antibiofilm activities against Pseudomonas aeruginosa.
Uniqueness
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one stands out due to its dual functionality, combining the properties of both pyridinone and pyridine moieties. This structural feature enhances its binding affinity to various biological targets, making it a versatile compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C16H12N2O2 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
3-hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one |
InChI |
InChI=1S/C16H12N2O2/c19-15-6-9-18(11-16(15)20)14-3-1-2-13(10-14)12-4-7-17-8-5-12/h1-11,20H |
Clave InChI |
CTTLGBBLCNWCMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=CC(=O)C(=C2)O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-](/img/structure/B12636519.png)
![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)


![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)
![8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)




![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
